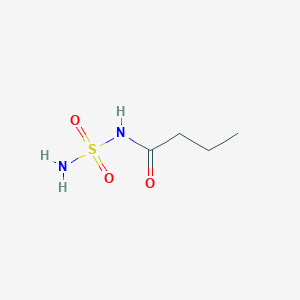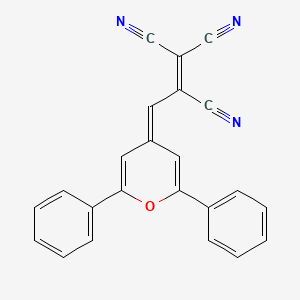![molecular formula C27H54N6 B14487640 1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane CAS No. 64192-73-0](/img/structure/B14487640.png)
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane is a chemical compound characterized by the presence of three piperidine rings attached to a triazinane core. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane typically involves the reaction of triazinane with piperidine derivatives under controlled conditions. The process may include steps such as:
Formation of the triazinane core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of piperidine rings: Piperidine derivatives are introduced to the triazinane core through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may interact with cellular receptors, modulating their activity.
Enzyme inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
Signal transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tris[3-(morpholin-1-yl)propyl]-1,3,5-triazinane
- 1,3,5-Tris[3-(pyrrolidin-1-yl)propyl]-1,3,5-triazinane
Uniqueness
1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64192-73-0 |
|---|---|
Fórmula molecular |
C27H54N6 |
Peso molecular |
462.8 g/mol |
Nombre IUPAC |
1,3,5-tris(3-piperidin-1-ylpropyl)-1,3,5-triazinane |
InChI |
InChI=1S/C27H54N6/c1-4-13-28(14-5-1)19-10-22-31-25-32(23-11-20-29-15-6-2-7-16-29)27-33(26-31)24-12-21-30-17-8-3-9-18-30/h1-27H2 |
Clave InChI |
WQUBIISVVXIGFW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCN2CN(CN(C2)CCCN3CCCCC3)CCCN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)


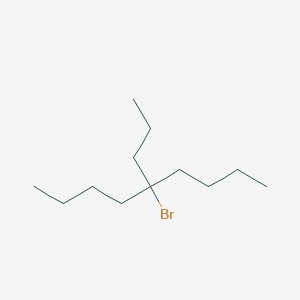

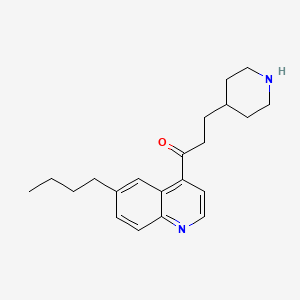

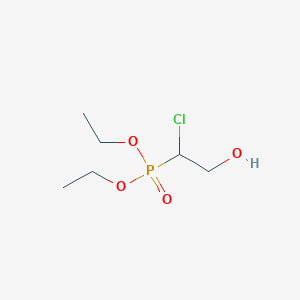
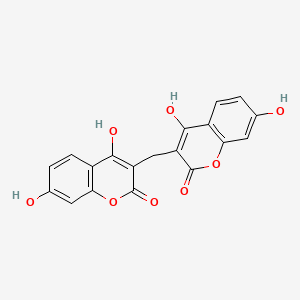
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)

